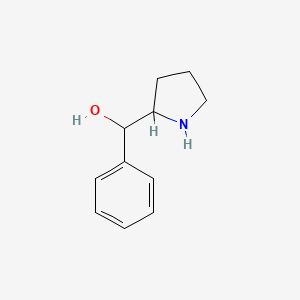

Phenyl(pyrrolidin-2-yl)methanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

phenyl(pyrrolidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-3,5-6,10-13H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMHBZQROFTOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113864-94-1 | |

| Record name | phenyl(pyrrolidin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Phenyl Pyrrolidin 2 Yl Methanol and Its Enantiomers/diastereomers

Asymmetric Synthesis Strategies from Chiral Pool Precursors

The use of the chiral pool, wherein enantiomerically pure natural products are used as starting materials, is a cornerstone for the efficient synthesis of complex chiral molecules. L-proline, a naturally occurring amino acid, serves as an excellent and inexpensive starting point for synthesizing various pyrrolidine-based compounds, including phenyl(pyrrolidin-2-yl)methanol.

L-proline provides a rigid pyrrolidine (B122466) ring with a predefined stereocenter at the C-2 position, making it an ideal scaffold for the synthesis of chiral ligands and organocatalysts. epa.govresearchgate.net

Protecting group chemistry is essential in the multi-step synthesis of this compound from L-proline to prevent unwanted side reactions at the amine and carboxylic acid functionalities. A common strategy involves the N-protection of L-proline, activation of the carboxylic acid, reaction with an organometallic reagent, and subsequent deprotection and reduction steps.

A practical, scalable process involves the protection of the proline nitrogen, often with a tert-butyloxycarbonyl (Boc) group. The protected proline can then be converted to a Weinreb amide. This intermediate undergoes a reaction with a Grignard reagent, followed by hydrogenation and deprotection to yield the final product with high optical purity. google.com For instance, a process starting from S-proline utilizes a Boc-protecting group, which is removed using a strong acid like HCl, yielding the hydrochloride salt of the desired product in high enantiomeric purity (>99% ee). google.com

Another described method involves a one-step N- and O-protection of S-proline using ethyl chloroformate before proceeding with further transformations. researchgate.net These protection strategies are crucial for directing the reaction pathway and achieving high yields and purities.

The introduction of the phenyl group is a critical step in the synthesis. This is typically achieved through the addition of a phenyl-containing nucleophile to an electrophilic proline derivative. Grignard reagents, such as phenylmagnesium bromide, are frequently used for this purpose.

One effective two-step enantioselective synthesis involves the direct addition of aryl Grignard reagents to proline-N-carboxyanhydride (NCA). researchgate.net This approach provides a practical route to α,α-diaryl-2-pyrrolidinemethanols. researchgate.net Similarly, a simplified synthesis of chiral α,α-diphenyl-2-pyrrolidinemethanol has been developed that involves a Grignard addition to a protected S-proline derivative. researchgate.net

The stereochemistry of the addition can be highly specific. Research has shown that both optically active threo- and erythro-phenyl(2'-pyrrolidinyl)methanol can be synthesized from (S)-proline with 100% diastereoisomeric excess and 93–100% enantiomeric excess. researchgate.net This is accomplished through a stereospecific arylation followed by a complementary diastereoselective reduction of the resulting α-amino ketone. researchgate.net Iron-catalyzed stereospecific arylation of enol tosylates using Grignard reagents has also been reported as a method with complete stereofidelity, highlighting advanced techniques in C-C bond formation. nih.gov

Reduction of a carbonyl group is the final key step to generate the methanol (B129727) functionality. The choice of reducing agent is critical as it can influence the diastereoselectivity of the final product.

The synthesis of (S)-prolinol, a precursor for many derivatives, is commonly achieved by the reduction of L-proline using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). nih.gov The resulting prolinol can then be further functionalized.

In syntheses that first introduce the phenyl group to form a ketone, a subsequent reduction is required. For example, the reduction of a chiral benzoyl pyrrolidine using various reducing agents can afford mixtures of erythro and threo diastereomers, with the ratio depending on the specific agent used. google.com A more controlled approach involves the hydrogenation of an intermediate, such as an aroyl pyrrolidine, which can lead to the desired product in high yield and optical purity. google.com For example, catalytic hydrogenation over a suitable catalyst is employed in a scalable process to produce the target chiral alcohol. google.com

Achieving high diastereoselectivity is crucial when creating the second stereocenter. This is often accomplished by substrate control, where the existing stereocenter in the L-proline derivative directs the stereochemical outcome of subsequent reactions.

A notable example is a four-step synthesis of sterically demanding (R)-phenanthren-9-yl-[(S)-pyrrolidin-2-yl]methanol, an analogue of the phenyl derivative, which was accomplished with high diastereoselectivity starting from L-proline. epa.govresearchgate.net The synthesis of both threo and erythro diastereomers of this compound has been achieved through stereospecific arylation followed by complementary diastereoselective reduction of the intermediate α-amino ketone, yielding products with 100% diastereoisomeric excess. researchgate.net

Furthermore, novel diastereoselective multicomponent reactions have been developed to synthesize highly substituted pyrrolidines. nih.gov These one-pot operations can construct up to three stereogenic centers efficiently by reacting components like optically active phenyldihydrofuran and N-tosyl imino esters. nih.gov

| Starting Material | Key Transformation | Product | Diastereomeric/Enantiomeric Purity | Reference |

|---|---|---|---|---|

| L-Proline | Four-step synthesis | (R)-Phenanthren-9-yl-[(S)-pyrrolidin-2-yl]methanol | High diastereoselectivity | epa.govresearchgate.net |

| (S)-Proline | Stereospecific arylation and diastereoselective reduction | threo/erythro-Phenyl(2'-pyrrolidinyl)methanol | 100% de, 93-100% ee | researchgate.net |

| Boc-(S)-Proline | Grignard reaction and hydrogenation | (R)-Phenyl-[(2S)-pyrrolidin-2-yl]methanol hydrochloride | 94.8% desired diastereomer | google.com |

While chiral pool synthesis is effective, enantioselective catalysis offers an alternative route, creating chirality from achiral or racemic starting materials. Interestingly, this compound and its derivatives, such as diphenylprolinol, are themselves highly effective organocatalysts. nih.gov Their synthesis is a prerequisite for their use in other asymmetric transformations.

Diarylprolinol silyl (B83357) ethers, derived from proline, are renowned as the Jørgensen-Hayashi catalysts. mdpi.comnih.gov These are used to catalyze asymmetric functionalizations of aldehydes with high efficiency. nih.gov The development of these catalysts spurred further research into related structures.

Chiral pyrrolidinylmethanols synthesized from (S)-proline have been used as catalysts (at 2-5 mol%) for the enantioselective addition of dialkylzincs to aldehydes, affording optically active secondary alcohols in high yields and up to 100% enantiomeric excess (ee). researchgate.net Another study found that ((S)-1-(1,3,5-trimethyl)benzylpyrrolidin-2-yl)diphenylmethanol, a derivative of the title compound, was an effective chiral ligand for the asymmetric transfer of a phenyl group from phenylboronic acid to various aldehydes, achieving up to 98% ee and 99% yield. eurekaselect.com These examples showcase how the target molecule and its close analogues are integral to the field of enantioselective catalysis.

| Catalyst/Ligand | Reaction | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Pyrrolidinylmethanols | Enantioselective addition of dialkylzincs to aldehydes | High | Up to 100% | researchgate.net |

| ((S)-1-(1,3,5-trimethyl)benzylpyrrolidin-2-yl)diphenylmethanol | Asymmetric phenyl transfer to aldehydes | Up to 99% | Up to 98% | eurekaselect.com |

| Aminal-pyrrolidine organocatalysts | Michael addition of propanal to trans-β-nitrostyrene | Quantitative | 79% | mdpi.com |

Enantioselective Catalytic Approaches

Chiral Catalyst-Mediated Enantioselective Additions (e.g., Dialkylzinc to Aldehydes)

The enantioselective addition of organometallic reagents to aldehydes is a powerful method for creating chiral alcohols. In the synthesis of this compound and its analogs, the addition of dialkylzinc reagents to aldehydes in the presence of a chiral catalyst is a well-established and highly effective strategy. wikipedia.org These reactions are prized for their ability to generate products with high enantiomeric excess (ee). wikipedia.org

The mechanism often involves the formation of a chiral complex between the dialkylzinc compound and a chiral ligand, typically an amino alcohol. This complex then delivers the alkyl group to one face of the aldehyde carbonyl group preferentially, dictating the stereochemistry of the resulting secondary alcohol. wikipedia.orgacs.org

Various chiral ligands have been developed to facilitate this transformation with high stereocontrol. One of the pioneering examples involved using the amino alcohol ligand (−)-3-exo-dimethylaminoisobornenol with dimethylzinc (B1204448) for the asymmetric methylation of benzaldehyde. wikipedia.org More advanced ligands, such as tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs), derived from tartaric acid, have been shown to achieve up to 99% ee in dialkylzinc additions with low catalyst loadings. wikipedia.org

In a specific application related to the pyrrolidine scaffold, ((S)-1-(1,3,5-trimethyl)benzylpyrrolidin-2-yl)diphenylmethanol was identified as a highly effective chiral ligand. eurekaselect.com It promotes the asymmetric transfer of a phenyl group from phenylboronic acid, in the presence of diethylzinc (B1219324), to various aldehydes, yielding the corresponding chiral diarylmethanols in excellent enantioselectivities and high yields. eurekaselect.com Similarly, new β-amino alcohols incorporating a 2-azanorbornyl framework have been used to promote the enantioselective addition of dialkylzinc reagents to N-(diphenylphosphinoyl) imines, achieving enantiomeric excesses as high as 92%. nih.gov

| Chiral Ligand/Catalyst | Reagents | Substrate | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| ((S)-1-(1,3,5-trimethyl)benzylpyrrolidin-2-yl)diphenylmethanol | Phenylboronic acid, Diethylzinc | Aldehydes | Up to 98% | Up to 99% | eurekaselect.com |

| TADDOLs | Dialkylzinc | Aromatic and Aliphatic Aldehydes | Up to 99% | - | wikipedia.org |

| 2-Azanorbornylmethanols | Dialkylzinc | N-(Diphenylphosphinoyl) Imines | Up to 92% | - | nih.gov |

Asymmetric Alkylation Reactions

Asymmetric alkylation provides another key avenue for the synthesis of chiral pyrrolidine derivatives, which are precursors to this compound. These methods often rely on the use of a chiral auxiliary to direct the stereoselective formation of new carbon-carbon bonds.

A notable strategy involves the diastereoselective addition of Grignard reagents to chiral imines. acs.org For instance, the synthesis of trans-2,5-bis(aryl) pyrrolidines starts with the condensation of (R)-phenylglycinol with an aromatic aldehyde to form a chiral imine. acs.org The subsequent reaction of this imine with a Grignard reagent, such as one prepared from bromopropionaldehyde dimethyl acetal, proceeds with high diastereoselectivity, establishing one of the chiral centers of the pyrrolidine ring. acs.org This approach leverages the chiral information embedded in the phenylglycinol auxiliary to control the stereochemical outcome of the alkylation step. acs.org

While not a direct alkylation to form the carbinol, enantioselective N-allylation demonstrates a related principle for creating chirality. Catalytic enantioselective N-allylation of secondary sulfonamides bearing a bulky N-aryl group has been achieved using a chiral palladium catalyst, affording N-C axially chiral products with up to 92% ee. nih.govmdpi.com This highlights how asymmetric catalysis can be used to control stereochemistry in complex molecules containing the pyrrolidine or related nitrogen heterocyclic motifs.

Development of Novel and Efficient Synthetic Routes

The demand for enantiomerically pure this compound has driven the development of new and more efficient synthetic pathways. A key goal is to achieve high yields and high optical purity through streamlined processes. google.com

One highly efficient process involves the synthesis of a chiral aroyl pyrrolidine intermediate, which is then hydrogenated to yield the final product. google.com This route begins with an N-protected pyrrolidine carboxylic acid, such as Boc-L-proline, which is converted to a Weinreb amide. google.com Reaction of the Weinreb amide with a Grignard reagent (e.g., phenylmagnesium bromide) furnishes the corresponding aroyl pyrrolidine. google.com After removal of the protecting group, the intermediate is hydrogenated using a catalyst like Palladium on Carbon to produce the desired chiral pyrrolidin-2-yl-methanol derivative with an optical purity often exceeding 99% ee. google.com

Another established route starts from (S)-proline and involves the addition of a Grignard reagent to a proline-derived ester. For example, (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol can be synthesized by the dropwise addition of a solution of ethyl (S)-1-benzylpyrrolidine-2-carboxylate to an excess of phenylmagnesium bromide in THF. rsc.org The resulting tertiary alcohol can then be debenzylated via hydrogenation to yield (S)-dithis compound. rsc.org

More recent innovations focus on creating diversely substituted pyrrolidines. A short and efficient synthesis has been developed to access a variety of substituted diethyl (pyrrolidin-2-yl)phosphonates. nih.gov This method starts from iminophosphonates and allows for the creation of di-, tri-, and tetrasubstituted pyrrolidine rings through a series of controlled reduction and functionalization steps. nih.gov

Optimization of Reaction Conditions for Yield and Stereocontrol

Fine-tuning reaction parameters is critical for maximizing both the chemical yield and the stereochemical purity of the final product. This involves a systematic study of catalysts, solvents, temperature, and pressure.

In the hydrogenation route to prepare chiral pyrrolidine-2-yl-methanol derivatives, reaction conditions have been optimized for efficiency and selectivity. google.com A typical optimized procedure involves the hydrogenation of the aroyl pyrrolidine hydrochloride salt in the presence of 10% Palladium on Carbon under a hydrogen pressure of 5 bar at 25 °C for 3 hours. google.com These specific conditions led to the desired product, (S)-phenyl-((RS)-pyrrolidin-2-yl)methanol hydrochloride, in 97.3% purity. google.com

The choice of catalyst and reaction conditions is also crucial in asymmetric catalysis. In the enantioselective N-allylation of sulfonamides, the use of an (S,S)-Trost ligand-palladium complex was found to be optimal, providing good enantioselectivity (up to 92% ee). nih.govmdpi.com Further optimization showed that conducting a double N-allylation at a reduced temperature of -20 °C improved the diastereomer ratio of the products significantly. nih.gov

The importance of optimizing conditions is also evident when certain reactions fail. For instance, attempts to hydrogenate a specific (3,4-dihydro-2H-pyrrol-2-yl)phosphonate intermediate at atmospheric pressure using Pd/C in various solvents like EtOH, EtOAc, and THF were unsuccessful. nih.gov This led to the exploration of alternative reduction methods, where reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol, catalyzed by acetic acid, successfully yielded the desired product in 77% yield. nih.gov

| Reaction Type | Key Parameters Optimized | Catalyst/Reagent | Conditions | Result | Reference |

|---|---|---|---|---|---|

| Hydrogenation | Pressure, Temperature | 10% Pd/C | 5 bar H₂, 25 °C, 3 h | 97.3% product purity | google.com |

| Reductive Amination | Reagent, Catalyst | NaBH₃CN, Acetic Acid | MeOH, rt, 2 h | 77% yield | nih.gov |

| Asymmetric N-Allylation | Ligand, Temperature | (S,S)-Trost ligand-Pd complex | -20 °C | Improved diastereomer ratio (3.1:1) | nih.gov |

Phenyl Pyrrolidin 2 Yl Methanol Derivatives As Chiral Catalysts and Ligands in Asymmetric Transformations

Role in Metal-Catalyzed Asymmetric Reactions

The rigid, chiral backbone of phenyl(pyrrolidin-2-yl)methanol, which combines a secondary amine, a hydroxyl group, and a phenyl group on a pyrrolidine (B122466) ring, makes it an ideal framework for the construction of ligands for metal catalysis. dtic.milsioc-journal.cn The two heteroatoms provide excellent chelation points for a variety of metals, while the stereocenters on the pyrrolidine ring create a well-defined chiral environment around the metallic center.

Design and Synthesis of Ligands based on this compound Core

The synthesis of ligands based on the this compound core often begins with readily available and optically pure precursors from the chiral pool, such as (S)- or (R)-proline. researchgate.net A common synthetic route involves the reduction of the carboxylic acid group of proline to an alcohol, yielding prolinol, which can then be further modified. For instance, (S)-prolinol is a key starting material for many of these syntheses. researchgate.net

One established method involves the reaction of an N-protected pyrrolidinone with a phenylmagnesium halide (a Grignard reagent) to form a tertiary alcohol, which is subsequently dehydrated to an alkene. The crucial stereocenter is then introduced via asymmetric hydrogenation using a chiral transition metal catalyst. acs.org Another approach is the direct reduction of proline derivatives using powerful reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net

The versatility of the scaffold allows for extensive modification to fine-tune the steric and electronic properties of the resulting ligands. dtic.mil These modifications can be crucial for optimizing catalytic activity and enantioselectivity in various reactions. For example, derivatives can be synthesized through processes like reductive amination or cyclization to create more complex structures. nih.gov

Applications in Enantioselective Organozinc Additions

The enantioselective addition of organozinc reagents, particularly dialkylzincs, to aldehydes is a fundamental carbon-carbon bond-forming reaction for producing chiral secondary alcohols. Chiral β-amino alcohols are one of the most successful classes of ligands for this transformation. acs.orgresearchgate.net Derivatives of this compound, belonging to this family, are highly effective catalysts.

The generally accepted mechanism involves the reaction of the amino alcohol ligand with the dialkylzinc reagent to form a dimeric zinc-alkoxide complex. This complex acts as the active catalyst, coordinating the aldehyde in a specific orientation within its chiral pocket. This arrangement facilitates the transfer of an alkyl group from the zinc atom to one enantiotopic face of the aldehyde, leading to the formation of the product with high enantiomeric excess (ee). Research has shown that cis-substituted proline derivatives, such as prolinols, are effective in this reaction. The efficiency of these catalysts is demonstrated by the consistently high yields and enantioselectivities achieved across a range of aldehyde substrates. acs.org

| Ligand/Catalyst | Aldehyde | Product Yield (%) | Enantiomeric Excess (ee, %) |

| Optimized Homogeneous Amino Alcohol Catalyst 13a | Benzaldehyde | Nearly quantitative | 95 |

| Optimized Homogeneous Amino Alcohol Catalyst 13b | Benzaldehyde | Nearly quantitative | 95 |

| Polystyrene-supported Amino Alcohol 5c | Benzaldehyde | High | >90 |

| (S)-N-(4-methoxyphenethyl)-3-phenyl-2-(tosylamino)propanamide | Aromatic Aldehydes | Up to 95 | Up to 87 |

This table presents data for various chiral amino alcohol ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes, illustrating the effectiveness of this class of catalysts. Data sourced from multiple studies. sioc-journal.cnacs.org

Utility in Asymmetric Reductions (e.g., Corey-Bakshi-Shibata (CBS) Reduction Derivatives)

This compound and its derivatives, particularly α,α-diphenyl-2-pyrrolidinemethanol, are key components of catalysts used in the Corey-Bakshi-Shibata (CBS) reduction. This reaction employs a chiral oxazaborolidine catalyst, formed from a β-amino alcohol and borane (B79455), to achieve the highly enantioselective reduction of prochiral ketones to secondary alcohols.

The catalyst, derived from the pyrrolidinemethanol scaffold, coordinates with borane to form the active species. The ketone then coordinates to the boron atom in a sterically controlled manner, exposing one of its prochiral faces to hydride delivery from a borane-amine complex. This elegant mechanism allows for predictable and high levels of enantioselectivity. Chiral bis(alpha,alpha-diphenyl-2-pyrrolidinemethanol) carbonate has proven to be a useful and recoverable auxiliary for the asymmetric borane reduction of prochiral ketones. The use of related phenyl(pyridin-2-yl)methanol (B192787) derivatives has also been explored for the asymmetric reduction of ketones, yielding enantiopure alcohols that are valuable pharmaceutical intermediates. acs.org

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee, %) |

| Leuconostoc pseudomesenteroides N13 Biocatalyst | Phenyl(pyridin-2-yl)methanone | (S) | >99 |

| Chiral bis(alpha,alpha-diphenyl-2-pyrrolidinemethanol) carbonate | Prochiral Ketones | Chiral Alcohols | High |

This table showcases the high enantioselectivity achieved in asymmetric ketone reductions using catalysts derived from or related to the this compound scaffold. acs.org

Precursors for P-Stereogenic Ligand Synthesis

P-stereogenic phosphines, which contain a chiral phosphorus atom, are a highly effective class of ligands in asymmetric catalysis, though their synthesis can be challenging. acs.org Chiral amino alcohols, including this compound, can serve as valuable chiral auxiliaries in their synthesis. researchgate.net The hydroxyl and amine functionalities provide handles for the stereocontrolled introduction of phosphorus-containing groups.

For instance, the synthesis of novel P-stereogenic aminophosphine (B1255530) synthons has been achieved using cis-1-amino-2-indanol as a chiral auxiliary, a structure with functionalities similar to this compound. researchgate.net These synthons are then used to build more complex and efficient ligands. The development of phosphoramidite (B1245037) ligands incorporating a chiral pyrrolidine unit, derived from similar precursors, has been crucial for advancing enantioselective cycloaddition reactions. The pyrrolidine backbone provides a rigid and predictable chiral environment that is essential for high stereocontrol.

Contribution to Organocatalysis

In addition to their role in metal-based systems, this compound derivatives have emerged as powerful organocatalysts, which operate without a metal center. dtic.mil These catalysts often mimic the function of natural enzymes. The pyrrolidine motif, specifically the secondary amine, is central to their catalytic activity, typically proceeding through enamine or iminium ion intermediates. sioc-journal.cn

The structure of these catalysts can be finely tuned to optimize performance. For example, introducing bulky groups like diphenylmethyl on the carbinol carbon can enhance stereoselectivity by creating a more defined chiral pocket. acs.org The acidity and hydrogen-bonding capability of the hydroxyl group also play a critical role in activating the substrate and controlling the stereochemical outcome. sioc-journal.cn

Stereoselective Aldol (B89426) Reactions Mediated by this compound Derivatives

The aldol reaction is one of the most important carbon-carbon bond-forming reactions in organic synthesis. Proline and its derivatives are renowned for their ability to catalyze this reaction with high stereoselectivity. researchgate.net this compound derivatives function as highly effective proline mimetics in this context.

The catalytic cycle typically begins with the formation of a chiral enamine between the secondary amine of the pyrrolidine catalyst and a ketone donor. This enamine then attacks an aldehyde acceptor. The stereochemical course of the reaction is directed by a hydrogen-bonding network between the catalyst's hydroxyl group and the aldehyde in the transition state, which favors attack on one specific face of the aldehyde. researchgate.net This mechanism often leads to the formation of the anti-aldol adduct as the major product with high diastereo- and enantioselectivity. researchgate.net Research has shown that catalysts like N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide can achieve excellent results (up to >99% ee, >99:1 dr) with low catalyst loadings. researchgate.net

| Catalyst | Aldehyde Substrate | Ketone Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide (2 mol%) | 4-Nitrobenzaldehyde | Cyclohexanone (B45756) | >99:1 anti | >99 |

| N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide (2 mol%) | Isobutyraldehyde | Cyclohexanone | 98:2 anti | 99 |

| Proline mimetic (unspecified) | Various Aldehydes | Various Ketones | High anti-selectivity | High |

This table provides examples of the high stereoselectivity achieved in organocatalyzed aldol reactions using derivatives of the pyrrolidine scaffold. researchgate.net

Catalytic Asymmetric Carbon-Carbon Bond Formations

Derivatives of this compound, which belong to the broader class of prolinol-derived chiral auxiliaries, have emerged as highly effective organocatalysts and ligands for orchestrating a variety of asymmetric carbon-carbon bond-forming reactions. The formation of these bonds with high stereocontrol is a cornerstone of modern organic synthesis, enabling the construction of complex, chiral molecules from simpler precursors. The inherent chirality and structural rigidity of the pyrrolidine scaffold, combined with the synthetic accessibility of its derivatives, have made them privileged structures in the field of asymmetric catalysis. These catalysts typically operate through enamine or iminium ion intermediates, effectively controlling the facial selectivity of nucleophilic attacks on electrophilic partners.

Asymmetric Michael Additions

The asymmetric Michael addition, or conjugate addition, is a fundamental method for forming carbon-carbon bonds. This compound and its analogues have been successfully employed as organocatalysts in this reaction, particularly in the addition of ketones to nitroolefins. For instance, L-prolinol has been shown to catalyze the asymmetric Michael addition of cyclohexanone to various nitroolefins, yielding the corresponding adducts with high diastereoselectivities (up to >99:1 dr) and enantioselectivities (up to 96% ee) in the presence of an acid co-catalyst like benzoic acid. nih.gov

Researchers have also explored immobilizing prolinol-type catalysts on polymeric supports. A helical polycarbene bearing D-prolinol ester pendants was developed as a recyclable catalyst for the Michael addition of cyclohexanone to trans-nitrostyrene. mdpi.com This polymeric catalyst demonstrated enhanced stereoselectivity compared to D-prolinol itself, achieving up to 76% enantiomeric excess (ee) and a 94:6 diastereomeric ratio (dr). mdpi.com The improved performance was attributed to the helical secondary structure of the polymer backbone, which creates a more defined chiral environment for the catalytic process. mdpi.com The catalyst could also be recovered and reused multiple times without a significant drop in performance. mdpi.com

Similarly, C2-symmetric tetraamines derived from proline have proven to be highly effective catalysts for the Michael addition of ketones to chalcones, producing 1,5-dicarbonyl compounds with excellent stereocontrol (up to >99:1 dr and 93% ee). rsc.org

Table 1: this compound and Derivative-Catalyzed Asymmetric Michael Additions This table is interactive. You can sort and filter the data.

| Catalyst/Ligand | Nucleophile | Electrophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| L-Prolinol | Cyclohexanone | β-Nitrostyrene | 87:13 | 82% | 91% | nih.gov |

| L-Prolinol | Cyclohexanone | 4-Chloro-β-nitrostyrene | >99:1 | 96% | 94% | nih.gov |

| L-Prolinol | Cyclohexanone | 4-Methyl-β-nitrostyrene | 99:1 | 94% | 95% | nih.gov |

| Helical Polycarbene (D-prolinol derived) | Cyclohexanone | trans-Nitrostyrene | 94:6 | 76% | 85% | mdpi.com |

| C2-Symmetric Proline-derived Tetraamine | Cyclohexanone | Chalcone | >99:1 | 93% | 95% | rsc.org |

| C2-Symmetric Proline-derived Tetraamine | Acetone | Chalcone | - | 85% | 88% | rsc.org |

Asymmetric Aldol Reactions

The aldol reaction is another powerful tool for C-C bond formation, and prolinol derivatives have been instrumental in its asymmetric variants. These catalysts facilitate the reaction between a ketone-derived enamine and an aldehyde. While L-proline itself is a famed catalyst for this transformation, its derivatives, including prolinol ethers, offer modified steric and electronic properties that can fine-tune reactivity and selectivity. wikipedia.orgmdpi.com

A notable advancement involves the use of a ternary catalyst system comprising an α,α-dialkylprolinol silyl (B83357) ether, a transition metal salt (CuI), and a Brønsted acid for the cross-aldol coupling of aldehydes with ynals. rsc.org This cooperative catalytic system enables the synthesis of chiral propargylic alcohols with outstanding levels of diastereo- and enantioselectivity (anti/syn up to >20:1, ee up to >99%). rsc.org The synergistic activation involves the formation of an enamine from the donor aldehyde and the prolinol ether, while the metal activates the acceptor ynal. rsc.org

Furthermore, polymer-supported L-prolinamide catalysts, which share the core pyrrolidine structure, have been developed for asymmetric aldol reactions in aqueous media. zju.edu.cn Amphiphilic copolymers containing L-prolinamide self-assemble into micelles in water, creating a hydrophobic environment where the aldol reaction between cyclohexanone and various aromatic aldehydes can proceed with high diastereo- and enantioselectivity. zju.edu.cn This approach not only promotes catalysis in environmentally benign solvents but also simplifies catalyst recovery and reuse. zju.edu.cn

Table 2: this compound and Derivative-Catalyzed Asymmetric Aldol Reactions This table is interactive. You can sort and filter the data.

| Catalyst/Ligand | Donor | Acceptor | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| α,α-Diphenylprolinol Silyl Ether/CuI/PhCO₂H | Propanal | Phenylpropiolal | >20:1 (anti/syn) | >99% (anti) | 81% | rsc.org |

| α,α-Bis[3,5-bis(trifluoromethyl)phenyl]prolinol Silyl Ether/CuI/PhCO₂H | Isovaleraldehyde | 3-(Trimethylsilyl)propiolal | 10:1 (anti/syn) | 98% (anti) | 88% | rsc.org |

| Poly(2-oxazoline)-supported L-prolinamide | Cyclohexanone | 4-Nitrobenzaldehyde | 96:4 (anti/syn) | 99% (anti) | 97% | zju.edu.cn |

| Poly(2-oxazoline)-supported L-prolinamide | Cyclohexanone | 4-Chlorobenzaldehyde | 92:8 (anti/syn) | 96% (anti) | 95% | zju.edu.cn |

Other Asymmetric C-C Bond Formations

The utility of catalysts derived from the this compound scaffold extends to other important transformations, such as asymmetric alkylations. For instance, palladium-catalyzed asymmetric allenylic alkylation has been used to construct multiple chiral centers in thiochromanone derivatives with high yields and stereoselectivities. nih.gov While not always directly employing prolinol, the ligands used in these transition metal-catalyzed reactions often share structural motifs with the chiral pyrrolidine framework, highlighting the versatility of this chemical scaffold in designing effective chiral environments for various C-C bond-forming strategies. nih.govmdpi.com

Mechanistic Investigations of Reactions Involving Phenyl Pyrrolidin 2 Yl Methanol Scaffolds

Elucidation of Stereocontrol Mechanisms

The remarkable stereoselectivity achieved with phenyl(pyrrolidin-2-yl)methanol-derived catalysts is a result of well-defined transition states that direct the approach of reactants. The prevailing model for explaining the stereochemical outcome in reactions of aldehydes is the formation of an enamine intermediate, which is then guided by the catalyst's steric and electronic properties. nih.govcapes.gov.br

A widely accepted model for stereocontrol is a chair-like, pericyclic transition state, akin to the Zimmerman-Traxler model originally proposed for aldol (B89426) reactions. harvard.eduopenochem.orgnih.govwikipedia.org In this model, the enamine formed from the aldehyde and the secondary amine of the catalyst scaffold reacts with the electrophile. acs.org The bulky substituent on the catalyst, typically a diaryl(trialkylsilyloxy)methyl group, effectively shields one face of the enamine. jyu.fi This steric hindrance forces the electrophile to approach from the less hindered face, thereby controlling the absolute stereochemistry of the product. jyu.fi For example, in the Diels-Alder reaction of α,β-unsaturated aldehydes, the diarylprolinol silyl (B83357) ether catalyst promotes high exo-selectivity by directing the dienophile's approach. organic-chemistry.orgnih.gov

Computational studies and NMR spectroscopy have provided significant support for these models. nih.govuni-regensburg.de For instance, in the Michael addition of aldehydes to nitroolefins, the stereoselectivity is attributed to the steric shielding provided by the catalyst's bulky diarylmethylsilyl ether group. jyu.fi The transition state involves the enamine and the nitroalkene arranged to minimize steric repulsion, leading to the preferential formation of one enantiomer. jyu.fi The geometry of the enamine intermediate, which can exist in E or Z configurations, also plays a critical role in determining the syn or anti diastereoselectivity of the product. harvard.edu

The following table summarizes key factors that govern stereocontrol in these reactions.

| Reaction Type | Catalyst System | Key Stereocontrolling Feature | Dominant Transition State Model |

| Aldol Reaction | Proline-based catalysts | Steric hindrance from catalyst backbone | Zimmerman-Traxler-like cyclic chair state harvard.eduwikipedia.org |

| Michael Addition | Diarylprolinol silyl ethers | Bulky silyl ether group shielding one enamine face jyu.fi | Acyclic transition state with minimized steric interactions |

| Diels-Alder Reaction | Diarylprolinol silyl ethers | Steric blocking by the diaryl groups, directing exo approach organic-chemistry.org | Iminium ion activation with facial shielding organic-chemistry.orgnobelprize.org |

Reaction Pathway Delineation and Intermediate Characterization

The catalytic cycle for reactions involving this compound scaffolds and carbonyl compounds is generally understood to proceed through two primary activation modes: enamine catalysis and iminium ion catalysis. nih.govnobelprize.orgacs.org

Enamine Catalysis: In the functionalization of saturated aldehydes, the catalytic cycle begins with the condensation of the aldehyde and the secondary amine of the catalyst to form a nucleophilic enamine intermediate. acs.orgnih.govlibretexts.org This key intermediate has been detected and characterized in solution using NMR spectroscopy. nih.govuni-regensburg.denih.gov The formation of the enamine is often in equilibrium with oxazolidinone species, which can sometimes act as dormant or "parasitic" states. nih.govnih.gov Once formed, the enamine attacks an electrophile (e.g., a nitroolefin in a Michael addition). researchgate.netmdpi.com The resulting intermediate is then hydrolyzed, releasing the chiral product and regenerating the catalyst to complete the cycle. rsc.org

Iminium Ion Catalysis: For α,β-unsaturated aldehydes, the catalyst forms a chiral iminium ion intermediate. nobelprize.orgacs.orgrsc.org This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, activating it for attack by a nucleophile. nobelprize.org This mode of activation is central to reactions like the Diels-Alder and conjugate additions. rsc.orgrsc.org After the nucleophilic addition, the resulting enamine intermediate is hydrolyzed to furnish the final product and regenerate the catalyst. nobelprize.orgrsc.org

The general catalytic cycle is depicted below:

Table of Reaction Intermediates and Spectroscopic Characterization| Intermediate | Activation Mode | Reaction Type | Characterization Method |

|---|---|---|---|

| Enamine | Enamine Catalysis | Aldol, Michael Addition, α-functionalization | NMR Spectroscopy nih.govuni-regensburg.denih.gov |

| Iminium Ion | Iminium Catalysis | Diels-Alder, Conjugate Addition | Inferred from reaction products and computational studies nobelprize.orgrsc.org |

Kinetic Studies and Rate-Determining Step Analysis

Kinetic studies are essential for understanding reaction mechanisms, identifying the rate-determining step (RDS), and optimizing catalytic efficiency. For many organocatalytic reactions employing prolinol-derived catalysts, the analysis of reaction kinetics has provided crucial insights.

In several instances, such as the proline-catalyzed aldol reaction, detailed kinetic analyses, including reaction progress kinetic analysis, have been performed. pnas.orgrsc.org These studies often reveal that the reaction is subject to equilibrium, and the reversibility of steps must be considered. rsc.orgresearchgate.net For some Michael additions, kinetic studies have suggested that the carbon-carbon bond-forming step, the attack of the enamine on the electrophile, is the rate-determining step. jyu.fi However, in other systems, the rate can be dependent on the formation of the active catalytic species. acs.org

Kinetic resolution is a powerful application of these catalytic systems, where the catalyst reacts at a different rate with the two enantiomers of a racemic substrate. researchgate.netwikipedia.org Studies on dynamic kinetic resolution (DKR) have also been reported, where the rapid racemization of the starting material allows for the conversion of a racemate into a single, highly enantioenriched product with a theoretical yield of 100%. wikipedia.orgnih.govacs.org For example, kinetic analysis of an oxidative kinetic resolution of N-alkoxy amines showed a first-order dependence on the catalyst and oxidant, but a zero-order dependence on the substrate, suggesting that the generation of the active oxidizing species is the rate-limiting step. acs.org

These kinetic investigations are critical, as they can reveal that the stereochemistry-determining step is not always the same as the rate-determining step, a scenario consistent with a Curtin-Hammett principle. jyu.finih.gov This distinction is vital for the rational optimization of both reaction rate and enantioselectivity.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Diarylprolinol silyl ether |

| Proline |

| Aldehyde |

| Ketone |

| Enamine |

| Iminium ion |

| Oxazolidinone |

| Nitroolefin |

| α,β-Unsaturated aldehyde |

| Diene |

| Dienophile |

| N-alkoxy amine |

| Trifluoromethanesulfonic acid |

| Benzoic acid |

Computational and Theoretical Chemistry Studies on Phenyl Pyrrolidin 2 Yl Methanol and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent quantum chemical method employed to investigate the electronic structure and properties of Phenyl(pyrrolidin-2-yl)methanol and its analogues. By approximating the many-electron wavefunction in terms of electron density, DFT offers a balance between computational cost and accuracy, making it suitable for molecules of this size. Functionals such as B3LYP, often paired with basis sets like 6-311G* or 6-311+G(d,p), are commonly used to model these systems effectively. researchgate.netresearchgate.net

The biological and catalytic activity of this compound is intrinsically linked to its three-dimensional structure. Conformational analysis using DFT helps identify the most stable arrangements of the molecule in the gas phase or in solution.

Researchers perform these analyses by systematically rotating key dihedral angles, such as those around the C-C bond connecting the pyrrolidine (B122466) ring and the methanol (B129727) group, to map the potential energy surface (PES). researchgate.net The resulting low-energy conformers are then fully optimized to find the global minimum energy structure. For instance, in a study on a derivative, the minimum energy conformations were calculated as a function of the torsion angle θ (C7-N1-C8-N2), which was varied at 30° intervals. researchgate.net

These computational predictions can be validated by comparison with experimental data from X-ray crystallography. For example, the crystal structure of [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol reveals that the pyrrolidine ring adopts an envelope conformation. nih.govnih.gov DFT calculations can successfully predict and confirm such puckering, as well as other key structural features like intramolecular hydrogen bonds between the hydroxyl group and the pyrrolidine nitrogen atom. researchgate.netnih.govnih.gov The agreement between the DFT-optimized geometry and the crystal structure is often excellent, confirming the reliability of the computational model. researchgate.net

Table 1: Comparison of Selected Theoretical and Experimental Structural Parameters for a this compound Derivative Note: This table is a representative example based on findings where DFT calculations are compared with experimental X-ray data. Actual values are highly specific to the exact molecule and crystal form.

| Parameter | DFT Calculated Value (e.g., B3LYP/6-311G*) | Experimental X-ray Value |

|---|---|---|

| O-H···N Hydrogen Bond Length (Å) | 2.10 - 2.30 | ~2.15 |

| Pyrrolidine Ring Conformation | Envelope | Envelope |

| C-N-C-C Dihedral Angle (°) | ~35 | ~32 |

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Including Atomic Orbital (GIAO) method is widely used within the DFT framework to calculate the isotropic magnetic shielding constants for nuclei like ¹H and ¹³C. researchgate.net These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS).

This predictive capability is invaluable for assigning complex spectra, distinguishing between isomers, and understanding how the electronic environment of each nucleus is affected by the molecule's conformation. Studies have shown that a variety of density functionals, including B3LYP, PBE0, and TPSSTPSS, can provide ¹³C and ¹H chemical shifts that correlate well with experimental values. researchgate.netrsc.org The accuracy of these predictions is often assessed using statistical metrics like the Mean Absolute Error (MAE), which quantifies the average deviation between the calculated and experimental shifts. researchgate.netresearchgate.net For paramagnetic species, DFT has also been successfully applied to predict chemical shifts by calculating nuclear shieldings that include Fermi contact and pseudocontact terms. nih.gov

Table 2: Illustrative Correlation of Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound Note: This table is illustrative. The accuracy depends on the functional, basis set, and solvent model used.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO-DFT) | Deviation |Δδ| (ppm) |

|---|---|---|---|

| Carbinol Carbon (CH-OH) | 78.5 | 79.2 | 0.7 |

| Pyrrolidine C2 | 60.1 | 60.9 | 0.8 |

| Phenyl C-ipso | 145.3 | 144.8 | 0.5 |

| Phenyl C-para | 127.9 | 128.1 | 0.2 |

Understanding how this compound and its derivatives function as catalysts or participate in reactions requires a detailed map of the reaction pathways. DFT is used to model these mechanisms by locating the structures of reactants, intermediates, transition states, and products along a reaction coordinate.

The primary application of chiral molecules like this compound is in asymmetric synthesis, where they induce the preferential formation of one stereoisomer over another. DFT calculations provide a powerful means to rationalize and predict this stereoselectivity.

When a prochiral substrate reacts with a reagent in the presence of a chiral catalyst, two or more diastereomeric transition states are possible, each leading to a different stereoisomeric product. By modeling these competing transition state structures and calculating their relative energies, chemists can predict the stereochemical outcome of the reaction. The transition state with the lower energy will be more populated, leading to the major product. The difference in activation energies (ΔΔG‡) between the diastereomeric transition states can be used to computationally predict the enantiomeric or diastereomeric excess. This analysis reveals the specific non-covalent interactions—such as hydrogen bonds or steric repulsion—within the transition state assembly that dictate the stereochemical control.

Application of Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The characteristics of these two orbitals, calculated using DFT, provide significant insight into the reactivity of this compound.

The HOMO represents the region from which the molecule is most likely to donate electrons, thus acting as a nucleophile. youtube.com For this compound, the HOMO is typically localized on the electron-rich nitrogen and oxygen atoms. The LUMO, conversely, represents the region most likely to accept electrons, indicating the molecule's electrophilic sites. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Analysis of the FMOs can predict the most likely sites for nucleophilic or electrophilic attack and explain the outcomes of pericyclic reactions and other concerted processes. imperial.ac.uk For example, in a DFT study of a related piperidine (B6355638) derivative, the HOMO was found to be localized on an aromatic ring and the C=O group, while the LUMO was spread over the rest of the molecule, with a calculated HOMO-LUMO energy gap of 3.110 eV. nih.gov

Table 3: Representative Frontier Molecular Orbital Energies for a this compound Derivative Note: Values are illustrative and depend on the specific derivative and computational method.

| Orbital | Calculated Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -5.9 | Nitrogen lone pair, Oxygen lone pair |

| LUMO | -0.8 | Phenyl ring (π* orbitals) |

| HOMO-LUMO Gap (ΔE) | 5.1 | N/A |

Phenyl Pyrrolidin 2 Yl Methanol Derivatives As Versatile Precursors in Advanced Organic Synthesis

Synthesis of Complex Chiral Pyrrolidine-Containing Scaffolds

Phenyl(pyrrolidin-2-yl)methanol serves as a foundational chiral precursor for the synthesis of more elaborate pyrrolidine-containing structures. The stereoselective synthesis of these scaffolds is of significant interest due to their prevalence in pharmaceuticals, natural products, and as ligands in asymmetric catalysis. worktribe.com

A common and effective strategy for preparing this compound and its analogs begins with the readily available chiral pool starting material, (S)-proline. One documented approach involves a highly stereospecific arylation of (S)-proline, followed by a complementary and highly diastereoselective reduction of the resulting α-amino ketone. researchgate.net This method allows for the controlled synthesis of both threo- and erythro-diastereomers of phenyl(2'-pyrrolidinyl)methanol with excellent enantiomeric excess (93–100% ee). researchgate.net

For larger-scale and potentially industrial applications, more scalable processes have been developed. A patented method describes a three-step synthesis starting from a protected proline derivative. google.com This process is characterized by the formation of an intermediate Weinreb amide, which then undergoes reaction with a Grignard reagent followed by hydrogenation. google.com This route avoids the direct reduction of a chiral benzoyl pyrrolidine (B122466), which can often lead to mixtures of erythro/threo isomers, thereby providing a more controlled and scalable process for obtaining the desired chiral building block in high yield and purity. google.comnih.gov

Another key class of derivatives, chiral α,α-diaryl-2-pyrrolidinemethanols, can also be synthesized from proline. A practical method involves the addition of aryl Grignard reagents to a proline-N-carboxyanhydride. researchgate.net A related undergraduate-adapted procedure demonstrates the synthesis of (S)-dithis compound. rsc.org This multi-step process utilizes a benzyl (B1604629) protecting group for the secondary amine, which is stable to the Grignard reagent used for the diarylation and can be subsequently removed via hydrogenation. rsc.org

| Synthetic Approach | Starting Material | Key Steps | Primary Product(s) | Key Advantages |

|---|---|---|---|---|

| Diastereoselective Reduction | (S)-Proline | 1. Stereospecific arylation 2. Diastereoselective reduction of α-amino ketone | threo- and erythro-Phenyl(2'-pyrrolidinyl)methanol | High stereocontrol, access to both diastereomers. researchgate.net |

| Weinreb Amide Route | (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | 1. Formation of Weinreb amide 2. Grignard reaction 3. Hydrogenation | Chiral this compound derivatives | Scalable process with high yield and enantiomeric purity. google.com |

| Double Grignard Addition | (S)-Proline derivative | 1. N-protection (e.g., Benzyl group) 2. Double Grignard addition 3. Deprotection (Hydrogenation) | (S)-Dithis compound | Access to α,α-diaryl derivatives; use of common protecting group strategies. rsc.org |

Building Blocks for Analogs of Research Interest

The utility of this compound extends to its role as a core building block for a variety of molecular analogs with significant research interest, particularly in organocatalysis and medicinal chemistry. The defined stereochemistry of the precursor allows for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.

Derivatives of this compound are recognized as important chiral auxiliaries and organocatalysts. rsc.org For instance, the synthesis of sterically demanding analogs like (R)-phenanthren-9-yl-[(S)-pyrrolidin-2-yl] methanol (B129727) has been accomplished in high diastereoselectivity. researchgate.net Such compounds are explored as potentially useful ligands in metal-catalyzed reactions and as organocatalysts themselves. researchgate.net The α,α-diphenyl derivative, often referred to as diphenylprolinol, is a well-known precursor to the Corey-Bakshi-Shibata (CBS) catalyst, which is widely used for enantioselective reductions of ketones. rsc.org

The pyrrolidine framework is a component of numerous drugs, and synthetic precursors that allow for its functionalization are highly valuable. nih.gov this compound provides a scaffold that can be elaborated into more complex structures. For example, the synthesis of various diphenylamine-pyrrolidin-2-one-hydrazone derivatives has been reported, which were subsequently evaluated for potential anticancer and antioxidant activities. nih.gov While not directly starting from this compound, these syntheses highlight the importance of the functionalized pyrrolidine core in constructing complex, biologically active molecules. nih.gov

| Analog Class | Precursor Example | Area of Research Interest | Reference |

|---|---|---|---|

| Sterically Demanding Amino Alcohols | (R)-Phenanthren-9-yl-[(S)-pyrrolidin-2-yl]methanol | Organocatalysis, Chiral Ligands for Metal Catalysis | researchgate.net |

| α,α-Diaryl-2-pyrrolidinemethanols | (S)-Dithis compound | Chiral Auxiliaries, Precursors to CBS Catalysts | rsc.org |

| Pharmacologically Active Compounds | Chiral this compound | General Medicinal Chemistry, Drug Discovery | google.comnih.gov |

Intermediates for Stereospecific Construction of Specialized Molecular Architectures (e.g., for oligonucleotide research)

A highly specialized and significant application of chiral pyrrolidine-2-yl-methanol derivatives is in the field of nucleic acid chemistry. These compounds have been identified as versatile building blocks for the stereospecific synthesis of modified oligonucleotides. google.com

The process leverages the defined stereocenters of the pyrrolidine methanol precursor to control the stereochemical outcome during the synthesis of the oligonucleotide chain. This application underscores the value of this compound not just as a general chiral synthon, but as a key intermediate for creating highly specialized and complex biomolecular architectures with potential therapeutic applications. google.com

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Phenyl(pyrrolidin-2-yl)methanol, and how are critical reaction parameters optimized?

Answer: The synthesis of this compound typically involves nucleophilic substitution or condensation reactions between pyrrolidine derivatives and benzyl alcohols. Key parameters include:

- Catalyst selection : Chiral catalysts (e.g., (R)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol ) enhance enantioselectivity.

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation.

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .

- Purification : Column chromatography or recrystallization ensures >95% purity, validated by HPLC .

Q. Which spectroscopic and crystallographic techniques are prioritized for structural elucidation, and what diagnostic features confirm the core structure?

Answer:

- NMR spectroscopy :

- X-ray crystallography : SHELX software refines crystal structures, confirming bond angles and stereochemistry.

- Mass spectrometry : Molecular ion peaks (e.g., m/z 189 for C₁₁H₁₅NO) validate molecular weight .

Advanced Research Questions

Q. How do researchers resolve discrepancies between computational stereochemical predictions and empirical data (e.g., X-ray crystallography) for chiral derivatives?

Answer:

Q. What strategies mitigate challenges in achieving high enantiomeric excess (ee) during asymmetric synthesis of pyrrolidine-methanol analogs?

Answer:

- Chiral auxiliaries : Use of bulky substituents (e.g., 3,5-bis(trifluoromethyl)phenyl groups ) sterically hinder racemization.

- Dynamic kinetic resolution : Employ palladium catalysts to invert configuration during synthesis .

- Analytical monitoring : Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) quantifies ee at each step .

Q. How is this compound utilized as a scaffold in drug discovery, and what structural modifications enhance pharmacological activity?

Answer:

- Core modifications :

- Fluorination : Introducing fluoro groups (e.g., at the phenyl ring) improves metabolic stability .

- Heterocycle integration : Pyridine or imidazole substituents enhance binding to targets like HCV NS5A .

- Biological assays :

Q. What experimental approaches address contradictions in solubility data across different solvent systems?

Answer:

Q. How are pyrrolidine-methanol derivatives applied in asymmetric catalysis, and what mechanistic insights guide ligand design?

Answer:

- Catalytic roles :

- Design principles :

Methodological Best Practices

- Crystallography : Always deposit refined structures in the Cambridge Structural Database (CSD) using SHELX-refined CIF files .

- Data reporting : Include detailed synthetic protocols (e.g., equivalents, reaction times) to ensure reproducibility .

- Contradiction analysis : Use Bland-Altman plots or ANOVA to statistically resolve conflicting datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.